ETHYL 4-(5-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Overview
Description
Ethyl 4-[5-({3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as ester, oxadiazole, thiazolidine, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Formation of the thiazolidine ring: This involves the reaction of a thiourea derivative with a carbonyl compound.
Coupling of the furan ring: This step involves the reaction of a furan derivative with the previously formed intermediate.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-({3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe or marker in biological studies to investigate cellular processes and pathways.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, which contribute to its biological activity.
Comparison with Similar Compounds
Ethyl 4-[5-({3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: A simpler ester with fewer functional groups.
Methyl benzoate: Another ester with a similar structure but different alkyl group.
Ethyl acetate: A common ester used as a solvent with a simpler structure.
The uniqueness of ETHYL 4-(5-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its complex structure, which provides a wide range of chemical and biological activities not found in simpler esters.
Properties
IUPAC Name |
ethyl 4-[5-[(E)-[3-(4-acetamido-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O6S/c1-3-30-20(29)13-6-4-12(5-7-13)15-9-8-14(31-15)10-16-19(28)26(21(22)33-16)18-17(23-11(2)27)24-32-25-18/h4-10,22H,3H2,1-2H3,(H,23,24,27)/b16-10+,22-21? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPXJIOYRFWQNG-RKXKGQSESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NON=C4NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=N)S3)C4=NON=C4NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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